2,3-dihydroxypropanal

Pyrolysis Biomass gasification Syngas

DL-Glyceraldehyde dimer (CAS 23147-59-3) is the only practical procurement form of the chiral C3 aldose. Upon dissolution, it generates the reactive monomer for asymmetric synthesis, enzyme assays, and pyrolysis studies. Unlike DHA, glyceraldehyde ensures correct syngas (CO/H₂) product selectivity in thermal decomposition and proper substrate specificity for aldo-keto reductases. This stable crystalline dimer is essential for sickle cell disease research and as a BDA-protected chiral building block precursor. Avoid isomer misidentification; order the authentic dimer.

Molecular Formula C6H12O6
Molecular Weight 180.156
CAS No. 23147-59-3; 26793-98-6; 56-82-6
Cat. No. B2687760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-dihydroxypropanal
CAS23147-59-3; 26793-98-6; 56-82-6
Molecular FormulaC6H12O6
Molecular Weight180.156
Structural Identifiers
SMILESC(C(C=O)O)O.C(C(C=O)O)O
InChIInChI=1S/2C3H6O3/c2*4-1-3(6)2-5/h2*1,3,5-6H,2H2
InChIKeyNGNVWCSFFIVLAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for 2,3-Dihydroxypropanal (DL-Glyceraldehyde): Key Identifiers, Dimer Chemistry, and Selection Criteria


2,3-Dihydroxypropanal (CAS Number: 56-82-6 for monomer; CAS Number: 23147-59-3 for dimer), commonly referred to as DL-glyceraldehyde, is the simplest chiral aldose sugar [1]. In its commercially supplied form, it exists primarily as a stable, crystalline hemiacetal dimer (C6H12O6, MW 180.16) that must be dissolved in water to generate the reactive monomeric species for biochemical or synthetic applications . The compound serves as a fundamental chiral C3 building block in asymmetric synthesis [2], a substrate probe for aldo-keto reductase enzymes [3], and a model analyte for developing carbohydrate quantification methods [4].

Why Generic Substitution Fails: Key Differentiation Points Between 2,3-Dihydroxypropanal and Its Closest In-Class Analogs


Substituting 2,3-dihydroxypropanal (glyceraldehyde) with its nearest constitutional isomer, 1,3-dihydroxyacetone (DHA), or other short-chain aldoses like glycolaldehyde introduces significant shifts in reactivity, selectivity, and physical form that compromise experimental outcomes. While the two trioses interconvert via enediol intermediates under alkaline conditions, their reaction kinetics, equilibrium distributions, and enzyme substrate profiles are not symmetrical [1]. Glyceraldehyde preferentially forms CO and H2 upon pyrolysis, whereas DHA yields pyruvaldehyde as a dominant product [2]. In enzymatic systems, GLD1 from Hypocrea jecorina reduces D- and L-glyceraldehyde but not DHA; GLD2 shows the inverse specificity [3]. Furthermore, the monomeric aldehyde is not isolable as a shelf-stable solid, unlike the hemiacetal dimer (CAS 23147-59-3) which is the only practical procurement form .

Quantitative Evidence Guide: Comparing the Performance of 2,3-Dihydroxypropanal Against Leading Analogs


Divergent Pyrolytic Product Distributions Differentiate Glyceraldehyde from DHA in Biomass Gasification Models

Under identical gas-phase pyrolysis conditions (400°C, N₂ flow, residence time 0.9-1.4 s), glyceraldehyde and 1,3-dihydroxyacetone (DHA) generate strikingly different product profiles. Glyceraldehyde produces exclusively syngas (CO and H₂), while DHA undergoes both retro-aldol fragmentation and dehydration, generating a broader product slate [1]. This divergent reactivity measured experimentally was corroborated by theoretical DFT calculations [1]. Therefore, using DHA as a model for glyceraldehyde in biomass conversion studies would systematically misrepresent the reaction pathways and product distributions.

Pyrolysis Biomass gasification Syngas

Superior Ligand Efficiency: 15-Fold Tighter Binding of Glyceraldehyde vs. DHA-Phosphate to E. coli Dihydroxyacetone Kinase

The binding constants of Escherichia coli dihydroxyacetone kinase for eleven short-chain carbonyl compounds were systematically determined. D,L-glyceraldehyde exhibited a binding constant (Kd) of 50 µM, which is 15-fold tighter than that of dihydroxyacetone phosphate (DhaP, Kd = 780 µM) and comparable to the cognate substrate dihydroxyacetone (Dha, Kd = 3.4 µM) [1]. X-ray structures confirmed that glyceraldehyde binds via a hemiaminal linkage to the active-site histidine, a mechanism that discriminates against structurally similar polyols [1].

Enzyme kinetics Substrate affinity Dihydroxyacetone kinase

Enzyme Substrate Specificity: GLD1 Discriminates Glyceraldehyde from DHA with Absolute Selectivity in Fungal NADPH-Dependent Reduction

In the filamentous fungus Hypocrea jecorina, two paralogous NADPH-dependent enzymes exhibit mutually exclusive substrate specificities. GLD1 catalyzes the reduction of D-glyceraldehyde and L-glyceraldehyde (with similar affinities and maximal rates for both enantiomers) but shows no detectable activity towards dihydroxyacetone (DHA). Conversely, GLD2 reduces DHA to glycerol but does not accept glyceraldehyde [1]. The activity of GLD1 in the reverse (oxidation) direction with glycerol as substrate was below detection limits, confirming its functional dedication to aldehyde reduction [1].

Enzyme specificity NADPH-dependent reduction Glycerol dehydrogenase

Chemical Stability and Shelf-Life: The Dimeric Form Enables Long-Term Storage Unlike the Non-Isolable Monomer

The monomeric form of glyceraldehyde (CAS 56-82-6) is not isolable as a pure, shelf-stable solid due to its high reactivity and tendency to polymerize or decompose. In contrast, the dimeric hemiacetal form (CAS 23147-59-3) is a crystalline solid with a melting point of 144-145°C that can be stored at 2-8°C for extended periods [1]. Upon dissolution in water, the dimer dissociates to release the active monomeric aldehyde . FTIR studies confirm that increasing temperature favors glyceraldehyde formation in aqueous dimer equilibrium mixtures, but dissolution in dioxane prevents dissociation [2]. Unlike DHA dimers, which completely dissociate in water, glyceraldehyde dimers persist even in aqueous solution along with monomeric species [3].

Chemical stability Procurement form Dimer-monomer equilibrium

Hemoglobin S Binding Selectivity: Glyceraldehyde Reacts with Only 5 of 24 Amino Groups in Sickle Hemoglobin

Glyceraldehyde inhibits erythrocyte sickling in vitro through a mechanism distinct from sodium cyanate: it interferes directly with deoxyhemoglobin S gelation rather than increasing oxygen affinity [1]. Quantitative peptide mapping of CO-saturated sickle cells treated with 10 mM [14C]glyceraldehyde for 90 minutes revealed that only 5 of 24 amino groups per αβ dimer of hemoglobin S are reactive [1][2]. Specifically, 23% of incorporated glyceraldehyde was at Val-1(β), while less than 5% was at Val-1(α); beta chain lysines Lys-82 (45%), Lys-59 (20%), and Lys-120 (16%) accounted for the majority of labeling [3]. This restricted reactivity profile is not observed with glucose, which labels a broader set of lysine residues [3].

Anti-sickling agent Hemoglobin modification Protein selectivity

Chiral Building Block Performance: BDA-Protected Glyceraldehyde Surpasses Acetonide in Stability and Scalability

While 2,3-O-isopropylidene-D-glyceraldehyde (glyceraldehyde acetonide) is a widely used chiral building block, it suffers from instability and racemization upon storage. The butane-2,3-diacetal (BDA) protected derivative of glyceraldehyde offers a stable, crystalline alternative available in both enantiomeric forms on large scale [1]. Grignard additions to the BDA-protected aldehyde proceed with high diastereoselectivity, achieving selectivities of up to 20:1 in homologated aldol products [2]. The BDA group is readily removed under mild acidic conditions, releasing the glyceraldehyde backbone for further transformation [1].

Chiral pool synthesis Asymmetric synthesis Protecting group strategy

Best Application Scenarios for Procuring 2,3-Dihydroxypropanal Based on Quantitative Differentiation Evidence


Biomass Gasification and Pyrolysis Mechanism Studies

Researchers investigating levoglucosan or cellulose thermal decomposition pathways require authentic glyceraldehyde to correctly model the C3 carbonyl intermediate behavior. As demonstrated by Fukutome et al., substituting glyceraldehyde with DHA fundamentally alters the product selectivity from exclusive syngas (CO/H₂) to a complex mixture including pyruvaldehyde, as confirmed by both experimental pyrolysis and DFT calculations [1]. Procurement of the glyceraldehyde dimer (CAS 23147-59-3) ensures that the correct monomeric species is generated upon dissolution for pyrolysis feed solutions.

Enzymatic Characterization of Kinases and Dehydrogenases

D,L-Glyceraldehyde serves as a critical substrate probe for kinases and reductases where its binding affinity and specificity profile are sharply distinct from phosphorylated analogs. Its 50 µM Kd for E. coli dihydroxyacetone kinase is 15-fold tighter than DHA-phosphate (780 µM), making it the preferred ligand for crystallographic and mechanistic studies [2]. Similarly, the absolute substrate discrimination between GLD1 (glyceraldehyde-specific) and GLD2 (DHA-specific) in H. jecorina necessitates sourcing authentic glyceraldehyde, not DHA, for fungal NADPH-dependent reduction assays [3].

Anti-Sickling Hemoglobin Modification Research

Glyceraldehyde's restricted reactivity toward only 5 of 24 amino groups per αβ dimer of hemoglobin S [4] and its distinct mechanistic profile—interference with deoxyhemoglobin S gelation rather than oxygen affinity modulation [5]—make it an essential reagent for probing the molecular basis of sickle cell disease pathology. Glucose and sodium cyanate cannot substitute for glyceraldehyde in these studies due to their divergent labeling patterns and mechanisms.

Chiral Pool Asymmetric Synthesis with Protected Glyceraldehyde Derivatives

The BDA-protected glyceraldehyde scaffold has been validated as a superior chiral building block compared to the classical acetonide, offering enhanced stability, large-scale availability in both enantiomeric forms, and up to 20:1 diastereoselectivity in aldol and Grignard additions [6][7]. Procurement of the parent glyceraldehyde dimer (CAS 23147-59-3) is the starting point for in-house BDA protection, or alternatively, pre-protected BDA-glyceraldehyde may be sourced directly for multi-step total synthesis campaigns.

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